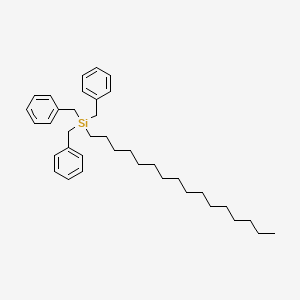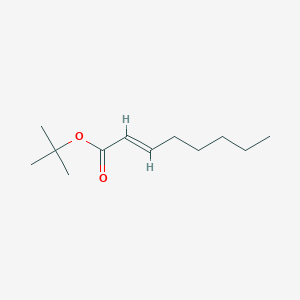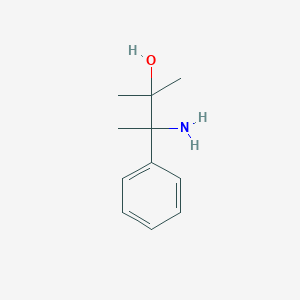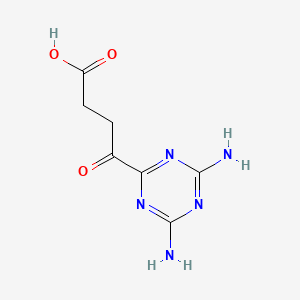
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of both amino and oxo functional groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid typically involves the reaction of 4,6-diamino-1,3,5-triazine with a suitable oxobutanoic acid derivative. The reaction is usually carried out in a solvent such as dioxane or dichloroethane, with a base like sodium carbonate to facilitate the reaction . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce processing times .
Análisis De Reacciones Químicas
Types of Reactions: 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines and alcohols are commonly employed in substitution reactions
Major Products: The major products formed from these reactions include nitro-triazine derivatives, hydroxyl-triazine derivatives, and various substituted triazine compounds .
Aplicaciones Científicas De Investigación
4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 4-(4,6-Diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The oxo group can participate in redox reactions, altering the oxidative state of target molecules .
Comparación Con Compuestos Similares
4,6-Diamino-1,3,5-triazin-2-yl)guanidine Nitrate: This compound shares the triazine core structure but differs in its functional groups
2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: Another triazine derivative with different substituents.
Propiedades
Fórmula molecular |
C7H9N5O3 |
|---|---|
Peso molecular |
211.18 g/mol |
Nombre IUPAC |
4-(4,6-diamino-1,3,5-triazin-2-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C7H9N5O3/c8-6-10-5(11-7(9)12-6)3(13)1-2-4(14)15/h1-2H2,(H,14,15)(H4,8,9,10,11,12) |
Clave InChI |
XDGLKUCMBMTZGN-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)C(=O)C1=NC(=NC(=N1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
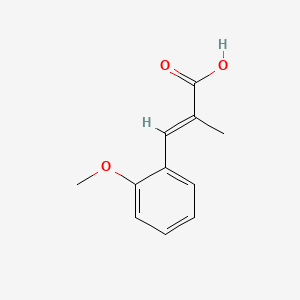
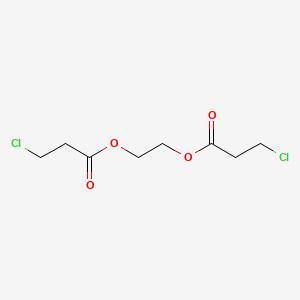
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)
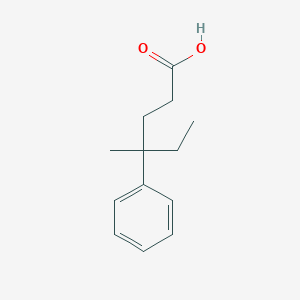
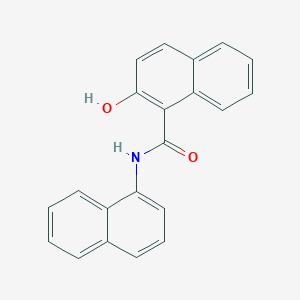
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B15076466.png)
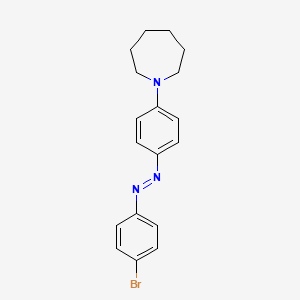
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)


